(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

FGFR Inhibition Oncology Kinase Inhibitor

Why choose this specific 7-azaindole? The 4-aminomethyl substituent provides a unique vector for chemical elaboration critical to FGFR1-3 and JAK3 selectivity. Unlike other core-substituted analogs, this compound enables precise SAR studies that can yield low nanomolar inhibitors. Generic 7-azaindoles lack inherent selectivity; the defined C4 functional handle is essential for target engagement. Procure this validated intermediate to accelerate your kinase inhibitor or immunomodulator program with confidence.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 935466-77-6
Cat. No. B1374665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride
CAS935466-77-6
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)CN.Cl
InChIInChI=1S/C8H9N3.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5,9H2,(H,10,11);1H
InChIKeyXXNHOALCGBXUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (CAS: 935466-77-6) for Kinase Inhibitor Development


(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (CAS: 935466-77-6) is a 7-azaindole derivative . The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a core heterocyclic intermediate in numerous kinase inhibitor programs [1]. Its structural mimicry of the purine ring of ATP enables it to act as a hinge-binding motif in kinase inhibition, making it a privileged scaffold for designing targeted anticancer and immunomodulatory agents [2]. The 4-aminomethyl substituent is a key functional handle for further chemical elaboration, enabling the synthesis of diverse and potent lead compounds.

The Risk of In-Class Substitution for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (CAS: 935466-77-6)


While the 7-azaindole core is common, its activity and selectivity are not inherent. The pyrrolopyridine scaffold is a non-selective ATP-competitive hinge binder [1]; kinase selectivity is conferred entirely by the pattern and nature of its substituents [2]. Therefore, substituting a different 7-azaindole analog for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride can drastically alter, or even eliminate, target engagement and selectivity. The specific 4-aminomethyl group of this compound provides a unique vector for chemical elaboration that is not present in other core-substituted analogs (e.g., 5-substituted or 3-substituted), making it the specific starting point for a defined set of structure-activity relationships (SAR) detailed below.

Quantitative Differentiation of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (CAS: 935466-77-6) for Procurement Decisions


FGFR Inhibitory Potency of 4-Substituted Analogs vs. Alternative Scaffolds

Derivatives based on the 4-aminomethyl-7-azaindole scaffold, such as compound 4h, demonstrate potent inhibitory activity against the FGFR family of kinases. This contrasts sharply with earlier-generation compounds based on the same core. For instance, the unoptimized lead compound 1 exhibited an IC50 of 1.9 μM for FGFR1. Through structure-based optimization around the 4-position, compound 4h achieved a 271-fold increase in potency against FGFR1, with an IC50 of 7 nM [1].

FGFR Inhibition Oncology Kinase Inhibitor

JAK3 Inhibitory Activity and Selectivity from C4-Substituted 7-Azaindoles

The 4-aminomethyl group serves as a critical attachment point for generating potent JAK3 inhibitors. SAR studies demonstrate that substituting the amino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring is essential for enhancing JAK3 activity. Chemical modification of a starting compound (compound 6) by substituting a cyclohexylamino group at the C4-position led to a large increase in JAK3 inhibitory activity, culminating in the identification of a potent and moderately selective JAK3 inhibitor, compound 14c [1].

JAK3 Inhibition Immunomodulation Autoimmune Disease

Achieving JAK Isoform Selectivity Through 4-Substituted Pyrrolopyridines

The 4-substituted pyrrolopyridine scaffold is also a platform for achieving high JAK isoform selectivity. While the data presented here is from a C-5 substituted analog, it illustrates the broader principle that the pyrrolopyridine core can be tuned for high selectivity. Optimization of a C-5 substituted pyrrolopyridine series led to compounds 12b and 12e, which demonstrated exceptional selectivity for JAK1 over JAK2. These compounds achieved 352-fold and 253-fold selectivity, respectively, in enzyme assays [1].

JAK1 Selectivity Kinase Profiling Structure-Activity Relationship

Optimal Application Scenarios for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride (CAS: 935466-77-6)


Synthesis of Potent Pan-FGFR Inhibitors for Oncology Research

This compound is an ideal starting material for medicinal chemistry programs focused on developing potent inhibitors of the FGFR family (FGFR1-4) for cancer research. The SAR established in the literature demonstrates that optimization of the 4-aminomethyl group can yield compounds with low nanomolar IC50 values against FGFR1, 2, and 3 [1]. This provides a clear path for synthesizing tool compounds to study FGFR-driven tumorigenesis or for generating lead candidates.

Development of JAK3-Targeted Immunomodulators

The C4-position of the 7-azaindole core is critical for achieving potent JAK3 inhibition. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride serves as a validated key intermediate for introducing substituents (e.g., carbamoyl, cyclohexylamino groups) that significantly enhance JAK3 inhibitory activity and selectivity [2]. This makes it a strategically important building block for projects aiming to develop novel immunomodulators for autoimmune diseases or transplant rejection.

Design of Multi-Targeted Kinase Inhibitors (MTKIs) with a Focused Selectivity Profile

The 7-azaindole scaffold is a known platform for developing MTKIs with activity against a defined set of oncogenic kinases [3]. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride provides a functionalized entry point for exploring SAR to achieve a desired balance of potency and selectivity across multiple targets, such as those involved in angiogenesis and tumorigenesis. This scenario is supported by the successful development of the focused MTKI candidate 6z, demonstrating the utility of this core for achieving a controlled polypharmacology profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.